5-Cyanovalerylzinc bromide 0.5 M in Tetrahydrofuran
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Overview
Description
5-Cyanovalerylzinc bromide 0.5 M in Tetrahydrofuran: is an organometallic compound with the chemical formula C6H10BrNZn. It is a clear, pale yellow liquid with a molecular weight of 241.44 g/mol . This compound is known for its high purity and performance, making it valuable for advanced chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Cyanovalerylzinc bromide 0.5 M in Tetrahydrofuran is typically synthesized through the reaction of 5-cyanovaleryl bromide with zinc in the presence of tetrahydrofuran (THF) as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions include maintaining a low temperature to control the reactivity of the organozinc compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. The use of automated systems for mixing and temperature control is common to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 5-Cyanovalerylzinc bromide 0.5 M in Tetrahydrofuran undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can act as a nucleophile in substitution reactions, where it replaces a leaving group in a substrate molecule.
Coupling Reactions: It is often used in coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reaction is typically carried out in the presence of a base, such as potassium tert-butoxide, under an inert atmosphere.
Coupling Reactions: Palladium or nickel catalysts are commonly used in coupling reactions.
Major Products Formed:
Nucleophilic Substitution: The major products are substituted alkanes or arenes, depending on the substrate used.
Coupling Reactions: The major products are biaryl compounds or other coupled products, depending on the reactants.
Scientific Research Applications
Chemistry: 5-Cyanovalerylzinc bromide 0.5 M in Tetrahydrofuran is widely used in organic synthesis for the formation of carbon-carbon bonds. It is a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to modify biomolecules, such as peptides and nucleotides, through coupling reactions. This modification can help in studying the structure and function of biomolecules.
Medicine: The compound is used in medicinal chemistry for the synthesis of drug candidates. Its ability to form carbon-carbon bonds makes it useful in creating diverse molecular scaffolds for drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its high reactivity and selectivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Cyanovalerylzinc bromide 0.5 M in Tetrahydrofuran involves its role as a nucleophile in chemical reactions. The compound donates electrons to electrophilic centers in substrate molecules, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used .
Comparison with Similar Compounds
4-Cyanobenzylzinc bromide 0.5 M in Tetrahydrofuran: Similar in structure but with a benzyl group instead of a valeryl group.
5-Cyanopentylzinc bromide 0.5 M in Tetrahydrofuran: Similar in structure but without the cyanide group.
Uniqueness: 5-Cyanovalerylzinc bromide 0.5 M in Tetrahydrofuran is unique due to the presence of both a cyanide group and a valeryl group. This combination provides distinct reactivity and selectivity in chemical reactions, making it a versatile reagent for various applications .
Properties
IUPAC Name |
bromozinc(1+);hexanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N.BrH.Zn/c1-2-3-4-5-6-7;;/h1-5H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UODGVECCRVRLMB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCCC#N.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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